molecular formula C14H9Cl B1582455 9-Chloroanthracene CAS No. 716-53-0

9-Chloroanthracene

Cat. No. B1582455
CAS RN: 716-53-0
M. Wt: 212.67 g/mol
InChI Key: KULLJOPUZUWTMF-UHFFFAOYSA-N
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Description

9-Chloroanthracene is a chlorinated anthracene compound used for biochemical research. It is also used as a pharmaceutical intermediate .


Synthesis Analysis

9-Chloroanthracene has been prepared by the action of chlorine, t-butyl hypochlorite, 1,3-dichloro-5,5-dimethylhydantoin, or phosphorus pentachloride on anthracene . The present method is a one-step synthesis giving a high yield of 9-chloroanthracene from readily available starting materials .


Molecular Structure Analysis

The experimental FT-IR spectral analysis of 9-chloroanthracene has been worked out by using density functional theory (DFT). The optimized molecular structure and minimum energy of 9-chloroanthracene have been analyzed using DFT/B3LYP functional employing 6-311++G(d,p) basis set .


Chemical Reactions Analysis

9-Chloroanthracene (9-ClAnt), an important member of the chlorinated polycyclic aromatic hydrocarbons (ClPAHs), has been demonstrated to show strong direct mutagenic effects. To elucidate the chemical transformations, degradation products, and the capacity to undergo long-range transport of 9-ClAnt in the atmosphere, a theoretical investigation into the oxidation mechanism and kinetics of the NO3-initiated atmospheric transformation of 9-ClAnt was conducted .


Physical And Chemical Properties Analysis

9-Chloroanthracene is a solid with a molecular weight of 212.68 g/mol . It appears as a white to light yellow to green powder to crystal . The melting point ranges from 105.0 to 109.0 °C .

Scientific Research Applications

  • Atmospheric Chemistry and Environmental Impact : 9-Chloroanthracene (9-ClAnt) is a chlorinated polycyclic aromatic hydrocarbon with strong direct mutagenic effects. A study by Dang et al. (2015) investigated its oxidation mechanism and kinetics in the atmosphere, particularly its reaction with NO3 radicals. This research provides insights into the chemical transformations and degradation products of 9-ClAnt, crucial for understanding its environmental impact and atmospheric fate (Dang, Shi, Zhang, Hu, & Wang, 2015).

  • Spectral Analysis and Molecular Properties : The vibrational frequencies, molecular structure, and energy levels of 9-chloroanthracene have been analyzed using density functional theory (DFT) by Srikanth et al. (2019). Their study also explored its nonlinear optical (NLO) behavior and electron density regions, which are vital for understanding the chemical stability and reactivity of the molecule (Srikanth, Konakanchi, & Prashanth, 2019).

  • Polymerization Processes : Tillman et al. (2007) used photodimers of 9-chloroanthracene in the atom transfer radical polymerization of styrene. Their study sheds light on the effects of changing the halogen on the initiating photodimer in polymerization processes, contributing to the development of controlled polymerization techniques (Tillman, Miller, & Roof, 2007).

  • Photodechlorination Studies : Saltiel et al. (2009) explored the photodechlorination of 9,10-dichloroanthracene to 9-chloroanthracene, providing valuable insights into the reaction mechanism and intermediates involved in the photoreaction. This study is significant for understanding the photochemical behavior of chlorinated anthracenes (Saltiel, Smothers, Schanze, Charman, & Bonneau, 2009).

  • Microwave-Assisted Cycloaddition Reactions : Sarotti et al. (2006) investigated the cycloaddition reactions of 9-substituted anthracenes, including 9-chloroanthracene, with levoglucosenone under microwave irradiation. This research highlights the efficiency of microwave technology in achieving chemical transformations involving 9-chloroanthracene (Sarotti, Joullié, Spanevello, & Suarez, 2006).

Safety And Hazards

9-Chloroanthracene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .

Future Directions

Further studies are needed to elucidate the chemical transformations, degradation products, and the capacity to undergo long-range transport of 9-Chloroanthracene in the atmosphere . This will help in developing a full understanding of their toxic potential .

properties

IUPAC Name

9-chloroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULLJOPUZUWTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20221831
Record name Anthracene, 9-chloro-
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow solid; [Sigma-Aldrich MSDS]
Record name 9-Chloroanthracene
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Product Name

9-Chloroanthracene

CAS RN

716-53-0, 26779-04-4
Record name 9-Chloroanthracene
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Record name Anthracene, 9-chloro-
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Record name Anthracene, dimer
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Record name Anthracene, 9-chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
673
Citations
H Jensen, K Daasbjerg - Acta Chemica Scandinavica, 1998 - researchgate.net
Thc rcduction mechanism of 9-chloroanthracene, 3-nitrobenzyl chloride and 3-chloroacetophenone has been investigated in detail by means of cyclic voltammetry and controlled …
Number of citations: 0 www.researchgate.net
VD Kiselev, EA Kashaeva, AI Konovalov - Tetrahedron, 1999 - Elsevier
The pressure effect on the forward and backward rate constants and equilibrium constants of the Diels-Alder reaction of 9-chloroanthracene with tetracyanoethylene has been …
Number of citations: 0 www.sciencedirect.com
DE Applequist, R Searle, MD Steinhardt… - The Journal of …, 1965 - ACS Publications
… The infrared spectrum showed a number of differences from that of 9-chloroanthracene, including the absence of two strong bands normally present at 882 and 944 cm.-1. …
Number of citations: 0 pubs.acs.org
A Sucheta, I ul Haque, JF Rusling - Langmuir, 1992 - ACS Publications
… the electroreduction of 9-chloroanthracene in an aqueous … of dehalogenation of the 9-chloroanthracene anion radical in … With 9-chloroanthracene, we hoped to be able to observe …
Number of citations: 0 pubs.acs.org
J Dang, X Shi, Q Zhang, J Hu, W Wang - RSC Advances, 2015 - pubs.rsc.org
9-Chloroanthracene (9-ClAnt), an important member of the chlorinated polycyclic aromatic hydrocarbons (ClPAHs), has been demonstrated to show strong direct mutagenic effects. To …
Number of citations: 0 pubs.rsc.org
VD Kiselev, EA Kashaeva, AI Konovalov - Mendeleev communications, 1998 - Elsevier
… Equilibrium constants for the Diels–Alder reaction of 9-chloroanthracene with tetracyanoethylene … In this work the Diels– Alder reaction of 9-chloroanthracene with tetracyanoethylene (…
Number of citations: 0 www.sciencedirect.com
F Hong, LS Von Tungeln, PP Fu… - Polycyclic Aromatic …, 2000 - Taylor & Francis
Stereoselective metabolism of anthracene, 9-methylanthracene (9-MA), 9, 10-dimethylanthracene (9, 10-DMA), 9-chloroanthracene (9-Cl-A), and 9-nitroanthracene (9-nitro-A) by liver …
Number of citations: 0 www.tandfonline.com
T Nakayama, Y Amijima, S Miki, K Hamanoue - Chemistry letters, 1997 - journal.csj.jp
… (DCA) and ground-state 2,5-dimethylhexa-2,4-diene (DMHD) generates the DCA radical anion as an intermediate for dechlorination of DCA yielding 9-chloroanthracene. In n-heptane, …
Number of citations: 0 www.journal.csj.jp
VD Kiselev, GG Iskhakova, MS Shikhab… - Russian journal of …, 2001 - Springer
The effect of external pressure and solvent on the equilibrium constant of the Diels-Alder reaction of tetracyanoethylene with 9-chloroanthracene at 25C was studied. The molar reaction …
Number of citations: 0 link.springer.com
RJW Le Fèvre, L Radom, GLD Ritchie - Journal of the Chemical …, 1968 - pubs.rsc.org
… Anisotropic polarisabilities for anthracene (6, = 24.46, 6, = 35.90, b3 = 15.88) derived from data on anthracene, 9-chloroanthracene, and 9-bromoanthracene are used to deduce the …
Number of citations: 0 pubs.rsc.org

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